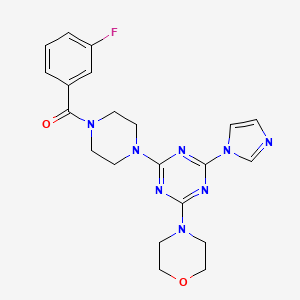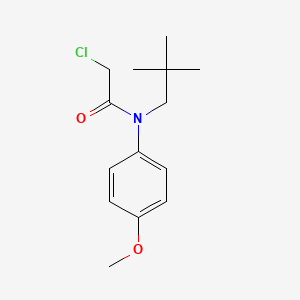
2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide, also known as Lefamulin, is a novel antibiotic that was recently approved by the FDA for the treatment of community-acquired bacterial pneumonia. This compound belongs to a class of antibiotics known as pleuromutilins, which inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome.
作用機序
2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide binds to the peptidyl transferase center of the bacterial ribosome, which inhibits bacterial protein synthesis. This mechanism of action is similar to that of macrolides, lincosamides, and streptogramins, but 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide has a unique binding site on the ribosome. This unique binding site allows 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide to overcome resistance mechanisms that are associated with other antibiotics in the same class.
Biochemical and Physiological Effects:
2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide has been shown to have favorable pharmacokinetic properties, including high oral bioavailability, rapid absorption, and a long half-life. In clinical studies, 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide has demonstrated efficacy in the treatment of community-acquired bacterial pneumonia, with similar efficacy to moxifloxacin and linezolid. 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide has also been shown to have a favorable safety profile, with a low incidence of adverse events.
実験室実験の利点と制限
2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide has several advantages for use in laboratory experiments. It has a broad spectrum of activity against a wide range of bacteria, including multidrug-resistant strains. It also has a unique mechanism of action that allows it to overcome resistance mechanisms associated with other antibiotics in the same class. However, 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide is a relatively new antibiotic, and there is limited information available on its use in laboratory experiments.
将来の方向性
There are several future directions for research on 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide. One area of research is the development of new formulations and delivery methods for 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide, such as inhalation or intravenous administration. Another area of research is the investigation of 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide's activity against other bacterial infections, such as skin and soft tissue infections and urinary tract infections. Additionally, further studies are needed to evaluate the potential for resistance development and the long-term safety of 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide.
合成法
The synthesis of 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide involves several steps. The first step is the reaction of 4-methoxyacetophenone with 2,2-dimethylpropylamine in the presence of acetic anhydride to yield N-(2,2-dimethylpropyl)-4-methoxyacetophenone. Next, the intermediate is reacted with chloroacetyl chloride in the presence of triethylamine to produce 2-chloro-N-(2,2-dimethylpropyl)-4-methoxyacetophenone. Finally, the target compound is obtained by reacting the intermediate with ammonia in ethanol.
科学的研究の応用
2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. In vitro studies have shown that 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide is active against Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and atypical respiratory pathogens such as Mycoplasma pneumoniae and Chlamydophila pneumoniae. In addition, 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide has been shown to have potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).
特性
IUPAC Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)10-16(13(17)9-15)11-5-7-12(18-4)8-6-11/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJYPKQTNSOLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C1=CC=C(C=C1)OC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416891 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2573111.png)
![11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione](/img/structure/B2573112.png)
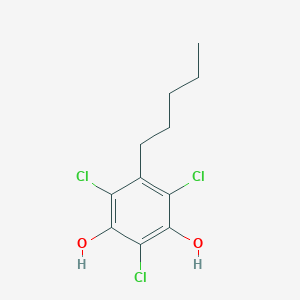
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2573114.png)
![8,9-dimethoxy-N-(4-methylbenzyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2573115.png)
![3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2573118.png)
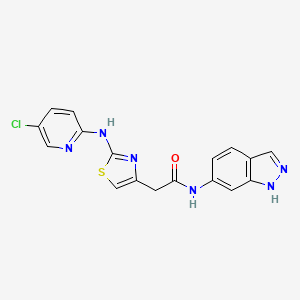

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2573123.png)
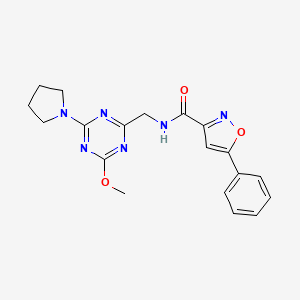

![Methyl 6-methyl-2-(pyridin-2-ylcarbonyl)-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridine-10-carboxylate](/img/structure/B2573127.png)
![2-{2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2573129.png)
